



"2,6-Dichlorocapronic acid xylidide" in stability testing of anesthetics

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Compound of Interest

Compound Name: 2,6-Dichlorocapronic acid xylidide

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An initial search for "2,6-Dichlorocapronic acid xylidide" in the context of anesthetic stability testing did not yield specific results for a compound with that name. This suggests that the term may be a highly specific or internal designation not commonly found in public scientific literature.

However, the search provided substantial and relevant information regarding the stability testing of amide-type local anesthetics, with a particular focus on Ropivacaine and its impurities and degradation products. A key degradation product and impurity for several anesthetics in this class is 2,6-dimethylaniline (also known as 2,6-xylidine).[1][2][3]

Therefore, these Application Notes and Protocols are centered on the established principles of stability testing for anesthetics, using Ropivacaine as a primary example. This focus aligns with the core requirement of providing detailed information on ensuring the stability and quality of anesthetic drug products.

Application Notes: Stability Testing of Ropivacaine and its Impurities

Introduction

Ropivacaine is a long-acting, amide-type local anesthetic widely used for surgical anesthesia and pain management.[4] To ensure its safety and efficacy, Ropivacaine, like all pharmaceutical products, must undergo rigorous stability testing. This process evaluates how



the quality of the drug substance and drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.

A crucial aspect of this testing is the use of stability-indicating analytical methods. These methods are validated to accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other excipients. Forced degradation studies are a key component in the development of these methods, as they help to identify likely degradation products and demonstrate the method's specificity.[5]

Key Concepts in Ropivacaine Stability

- Degradation Pathways: Amide-containing drugs like Ropivacaine can be susceptible to
 hydrolysis under acidic or basic conditions, which cleaves the amide bond. Oxidation is
 another potential degradation pathway.[1][6] One of the primary degradation products that
 can form from the hydrolysis of the amide linkage in several local anesthetics is 2,6dimethylaniline.[1]
- Impurities: Impurities in Ropivacaine can be introduced during the synthesis process
 (process impurities) or can form during storage (degradation products). Regulatory bodies
 require the identification and quantification of these impurities. Numerous reference
 standards for Ropivacaine impurities are available for this purpose.[7][8][9][10]
- Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS) detectors, are the primary techniques used for stability testing of Ropivacaine.[5][11]
 These methods provide the necessary resolution and sensitivity to separate and quantify Ropivacaine from its various impurities.

Ropivacaine and its Known Impurities

A comprehensive understanding of potential impurities is vital for developing and validating a stability-indicating assay. The table below lists some of the known impurities of Ropivacaine.



Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Ropivacaine	84057-95-4	C17H26N2O	274.41
Ropivacaine EP Impurity A	27262-47-1	C18H28N2O	288.43
Ropivacaine EP Impurity B (N- Despropyl Ropivacaine)	27262-40-4	C14H20N2O	232.33
Ropivacaine EP Impurity C	24358-84-7	C15H22N2O	246.35
Ropivacaine EP Impurity D	98626-59-6	C16H24N2O	260.37
Ropivacaine EP Impurity F	1945965-95-6	C17H24N2O	272.39
Ropivacaine EP Impurity G	112773-90-7	C17H26N2O	274.41

This data is compiled from various pharmaceutical reference standard suppliers.[8][9][10][12]

Protocols: Stability-Indicating Method Development for Ropivacaine Forced Degradation Protocol

Forced degradation studies are conducted to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.

Objective: To generate the likely degradation products of Ropivacaine to demonstrate the specificity of the analytical method.

General Procedure:



- Prepare separate, accurately weighed solutions of Ropivacaine in a suitable solvent.
- Expose these solutions to a set of stress conditions as outlined below.
- After the specified exposure time, neutralize the solutions (for acid and base hydrolysis) and dilute them to a target concentration for analysis.
- Analyze the stressed samples, along with an unstressed control sample, using the developed analytical method.

Stress Conditions (based on common industry practices):[5][6]

- Acid Hydrolysis: Mix the Ropivacaine solution with an equal volume of 2N HCl and reflux at 60°C for 30 minutes.
- Base Hydrolysis: Mix the Ropivacaine solution with an equal volume of 2N NaOH and reflux at 60°C for 30 minutes.
- Oxidative Degradation: Mix the Ropivacaine solution with an equal volume of 20% hydrogen peroxide (H₂O₂) and maintain at 60°C for 30 minutes.
- Thermal Degradation: Expose solid Ropivacaine powder to dry heat (e.g., 105°C) for 24 hours.
- Photolytic Degradation: Expose a Ropivacaine solution to UV light (e.g., under a UV lamp in a stability chamber) for a defined period.

UPLC-MS/MS Analytical Method for Ropivacaine and Metabolites

This protocol is based on a validated method for the quantification of Ropivacaine and its hydroxylated metabolite in biological fluids, which can be adapted for stability testing.[11]

Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system.
- Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.



Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., Acquity HSS T3, 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 10 mM Ammonium Formate in water.
- Mobile Phase B: Acetonitrile:water:Formic acid (95:5:0.2, v/v/v).
- Gradient: A suitable gradient program to ensure separation of all peaks.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 45°C.

Mass Spectrometric Conditions:

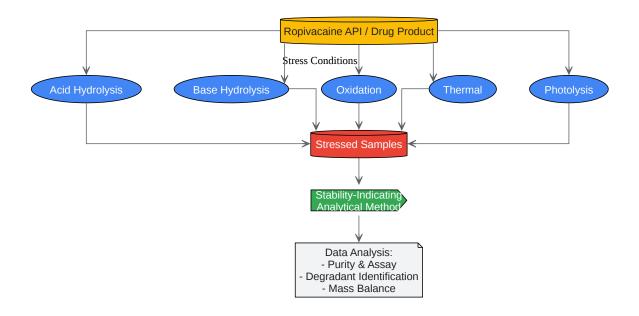
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
 - Ropivacaine: m/z 275.3 → 126.2
 - Internal Standard (e.g., Bupivacaine): m/z 289.2 → 140.2

Sample Preparation:

- Accurately dilute the stressed and control samples with the mobile phase to fall within the calibration range of the instrument.
- If an internal standard is used, spike it into all samples and calibration standards.
- Filter the samples through a 0.22 µm filter if necessary.
- Inject the samples into the UPLC-MS/MS system.

Visualizations





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Caption: General Workflow for Forced Degradation Studies.



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Caption: Logical Flow of Stability-Indicating Method Development.



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